molecular formula C9H7NO2 B118816 1,5-Isoquinolinediol CAS No. 5154-02-9

1,5-Isoquinolinediol

Cat. No.: B118816
CAS No.: 5154-02-9
M. Wt: 161.16 g/mol
InChI Key: LFUJIPVWTMGYDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,5-Isoquinolinediol primarily targets Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is an enzyme that plays a crucial role in DNA repair and apoptosis .

Mode of Action

This compound acts as a potent inhibitor of PARP1, with an IC50 value of 0.18-0.37 µM . It binds to PARP1 and inhibits its activity, thereby affecting the DNA repair process and cellular response to oxidative stress .

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA repair pathway, specifically the base excision repair pathway . This can lead to an increase in the absolute frequency of gene targeting in the correction of mutations . Additionally, it attenuates diabetes-induced NADPH oxidase-derived oxidative stress in the retina .

Pharmacokinetics

It’s known that the compound can be used with cells in culture and in animals , suggesting it has bioavailability.

Result of Action

This compound has been shown to suppress the rate of replicative senescence in murine embryonic fibroblasts at a concentration of 0.1 µM without resulting in cell death . It also inhibits the appearance of abnormal nuclei and accumulation of β-galactosidase in the cytoplasm . Furthermore, it significantly inhibits mitochondrial membrane potential loss, apoptosis-inducing factor (AIF), and cytochrome c release from the mitochondria .

Action Environment

It’s worth noting that the compound’s effects have been studied in the context of conditions such as diabetes and oxidative stress , suggesting that these could be relevant factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-1,5-diol can be synthesized through several methods. Another method includes the condensation of cinnamaldehyde with hydroxylamine, followed by heating with phosphorus pentoxide .

Industrial Production Methods

Industrial production of isoquinoline-1,5-diol often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to provide efficient and sustainable production routes .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for protonation, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions include quinones, dihydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

Isoquinoline-1,5-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isoquinoline-1,5-diol include:

Uniqueness

Isoquinoline-1,5-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit PARP1 and its neuroprotective effects set it apart from other isoquinoline derivatives .

Properties

IUPAC Name

5-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUJIPVWTMGYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199505
Record name 5-Hydroxy-1(2H)-isoquinolinone
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URL https://comptox.epa.gov/dashboard/DTXSID60199505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5154-02-9
Record name 1,5-Isoquinolinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5154-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dihydroxyisoquinoline
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Record name 1,5-isoquinolinediol
Source DTP/NCI
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Record name 5-Hydroxy-1(2H)-isoquinolinone
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Record name 1,5-Isoquinolinediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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